molecular formula C12H16O3 B122394 2-Phenoxyethyl isobutyrate CAS No. 103-60-6

2-Phenoxyethyl isobutyrate

Cat. No.: B122394
CAS No.: 103-60-6
M. Wt: 208.25 g/mol
InChI Key: MJTPMXWJHPOWGH-UHFFFAOYSA-N
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Description

2-Phenoxyethyl isobutyrate is an organic compound with the molecular formula C12H16O3. It is known for its pleasant, honey-like aroma and is commonly used in the fragrance and flavor industry. The compound is a colorless liquid that is soluble in organic solvents such as ethanol, chloroform, and ether, but is only slightly soluble in water .

Biochemical Analysis

Biochemical Properties

2-Phenoxyethyl isobutyrate plays a role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of phenoxyethanol and isobutyric acid. The compound’s interaction with these enzymes is crucial for its metabolism and subsequent biological effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as esterases, leading to the formation of phenoxyethanol and isobutyric acid. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its biological activity and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are important for its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and subsequent biological effects. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl isobutyrate can be synthesized through the esterification reaction between phenoxyethanol and isobutyric acid. The reaction typically occurs under acidic conditions and is catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out at an elevated temperature to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous esterification of phenoxyethanol and isobutyric acid in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products. The final product is purified through additional distillation or recrystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenoxyethyl isobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role as a drug delivery agent.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.

Comparison with Similar Compounds

2-Phenoxyethyl isobutyrate can be compared with other similar compounds, such as:

    Phenoxyethyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.

    Phenoxyethyl propionate: Similar in structure but with a propionate group instead of an isobutyrate group.

    Phenoxyethyl butyrate: Similar in structure but with a butyrate group instead of an isobutyrate group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and solubility characteristics make it particularly valuable in the fragrance and flavor industry .

Properties

IUPAC Name

2-phenoxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTPMXWJHPOWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042279
Record name 2-Phenoxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colourless oily liqud; honey, rose-like odour
Record name Propanoic acid, 2-methyl-, 2-phenoxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 to 127.00 °C. @ 4.00 mm Hg
Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

210 mg/L @ 20 °C (exp), Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils, 1 mL in 3 mL 70% alcohol (in ethanol)
Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.048
Record name 2-Phenoxyethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/961/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-60-6
Record name Phenoxyethyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Phenoxyethyl isobutyrate
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Record name Phenoxyethyl isobutyrate
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Record name Phenoxyethyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl isobutyrate
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Record name 2-phenoxyethyl isobutyrate
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Record name 2-PHENOXYETHYL ISOBUTYRATE
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Record name 2-Phenoxyethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the toxicological profile of 2-phenoxyethyl isobutyrate when used as a cigarette additive?

A: Research suggests that even at high concentrations (up to 10,000 ppm) in cigarettes, the addition of this compound does not appear to significantly alter the toxicological profile of cigarette smoke. Studies assessing cytotoxicity (using neutral red uptake assay) and mutagenicity (using Salmonella typhimurium strains) showed no adverse effects attributable to the compound. [] Additionally, a 90-day rat inhalation study comparing cigarettes with and without added this compound (~8000 ppm) revealed no significant differences in toxicological outcomes. []

Q2: Has this compound been identified on the human skin surface, and if so, where?

A: Yes, this compound has been detected on the human skin surface. Interestingly, it was found to be more closely associated with the wrist area compared to the ankle. [] This spatial distribution of skin surface chemicals might contribute to the variable attractiveness of different body areas to mosquitoes.

Q3: Are there any analytical methods available for detecting this compound in complex matrices like human skin?

A: Yes, one study successfully used comprehensive gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) to detect and quantify this compound on the human skin surface. [] This technique allowed for the separation and identification of this compound amongst the complex mixture of volatiles and semi-volatiles present on skin.

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